molecular formula C22H17ClN4O3 B2657674 N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941877-03-8

N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2657674
CAS No.: 941877-03-8
M. Wt: 420.85
InChI Key: AJDVQVRFRYGVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Algal Fatty Acid Synthesis

Chloroacetamides, such as alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in green algae, specifically Scenedesmus acutus. These compounds are selective herbicides used to control weeds in various crops. The research explores the impact of these herbicides on algal growth and fatty acid production, contributing to our understanding of herbicide action at a biochemical level and their environmental impact (Weisshaar & Böger, 1989).

Antimicrobial Applications of Heterocyclic Compounds

The synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating the antipyrine moiety demonstrates the potential of these compounds as antimicrobial agents. This research is significant for developing new drugs to combat various microorganisms, showcasing the versatility of heterocyclic compounds in medicinal chemistry (Aly, Saleh, & Elhady, 2011).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. The study of these complexes provides insights into the effect of hydrogen bonding on self-assembly processes and their antioxidant activities. Such research contributes to the development of coordination chemistry and the potential therapeutic applications of these complexes (Chkirate et al., 2019).

Nonlinear Optical Properties

The nonlinear optical properties of crystalline acetamides structures have been theoretically investigated, considering the polarization effects of their environment. This research aids in understanding the materials' potential for applications in photonic devices, such as optical switches, modulators, and energy applications (Castro et al., 2017).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-14(28)15-4-8-18(9-5-15)24-21(29)13-26-10-11-27-20(22(26)30)12-19(25-27)16-2-6-17(23)7-3-16/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDVQVRFRYGVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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